3-(2-hydroxyethyl)-1H-indol-7-ol
Description
3-(2-Hydroxyethyl)-1H-indol-7-ol is an indole derivative characterized by a hydroxyl group at the 7-position and a 2-hydroxyethyl substituent at the 3-position of the indole core. Indole derivatives are pivotal in medicinal chemistry due to their biological relevance, including roles in neurotransmitter systems (e.g., serotonin analogs) and enzyme inhibition. This compound’s structure combines hydrophilic (hydroxyl groups) and moderately lipophilic (ethyl chain) moieties, making it a candidate for diverse pharmacological applications. However, its stability, reactivity, and bioactivity are influenced by these substituents, as demonstrated by comparisons with structurally related compounds .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1H-indol-7-ol |
InChI |
InChI=1S/C10H11NO2/c12-5-4-7-6-11-10-8(7)2-1-3-9(10)13/h1-3,6,11-13H,4-5H2 |
InChI Key |
ZSXVJRVTDMDUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC=C2CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-(2-hydroxyethyl)-1H-indol-7-ol and related indole derivatives, along with their physicochemical and biological properties:
Key Observations:
Substituent Effects on Stability: The hydroxyl group at C7 in 1H-indol-7-ol renders it prone to oxidation, limiting its practical utility . Introduction of a 2-hydroxyethyl group at C3 (as in the target compound) may mitigate instability by sterically shielding the C7-OH or altering electron density. Bulky substituents (e.g., cycloheptylethylamino groups) improve stability and enable crystallographic studies due to reduced reactivity .
Polarity and Solubility: The 2-aminoethyl analog exhibits higher aqueous solubility than the hydroxyethyl derivative due to the amine’s protonation capability . Lipophilic groups (e.g., ethyl at C7 in ) enhance membrane permeability but reduce water solubility .
Biological Activity: The cycloheptylethylamino derivative () shows potent BChE inhibition, suggesting that bulky C3 substituents enhance target engagement .
Spectral Characteristics: NMR shifts for hydroxyethyl groups (e.g., δ ~3.7–4.0 ppm for -CH2OH) differ from aminoethyl (δ ~2.8–3.2 ppm for -CH2NH2), aiding structural elucidation . Methyl groups at C2 () cause upfield shifts in aromatic protons due to steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
